4-(6H-benzo[c][1]benzazocin-5-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6H-benzocbenzazocin-5-yl)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of o-benzyl-protected phenols through a C-H sulfenylation/radical cyclization sequence . This process starts with a photocatalytically triggered single-electron transfer to the sulfonium salt, promoting the formation of an aryl radical via selective mesolytic cleavage of the S-Arexo bond .
Industrial Production Methods
The use of green chemistry principles, such as solvent-free conditions and catalytic processes, may be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(6H-benzocbenzazocin-5-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(6H-benzocbenzazocin-5-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: May be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(6H-benzocbenzazocin-5-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, as a potential phosphodiesterase II inhibitor, it may exert its effects by modulating the levels of cyclic nucleotides within cells, thereby influencing various signaling pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6H-benzo[c]chromen-6-one derivatives: These compounds share a similar core structure and have been studied for their biological activities, including phosphodiesterase inhibition.
2,1,3-benzothiadiazole derivatives: Known for their applications in photovoltaic devices and organic light-emitting diodes.
Uniqueness
4-(6H-benzocbenzazocin-5-yl)-4-oxobutanoic acid is unique due to its specific structural features and potential biological activities. Its ability to act as a phosphodiesterase II inhibitor sets it apart from other similar compounds, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-(6H-benzo[c][1]benzazocin-5-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C19H17NO3/c21-18(11-12-19(22)23)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-10H,11-13H2,(H,22,23) |
InChI Key |
PMMQBJHKSUFZPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=CC3=CC=CC=C3N1C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.